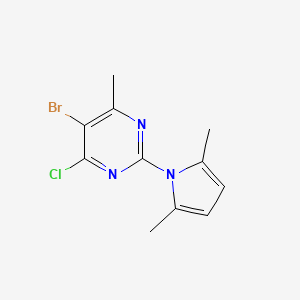

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine

Description

5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine (CAS: 1013099-50-7) is a halogenated pyrimidine derivative with the molecular formula C₁₁H₁₁BrClN₃ and a molecular weight of 300.59 g/mol . Structurally, it features a pyrimidine core substituted with bromine (position 5), chlorine (position 4), a methyl group (position 6), and a 2,5-dimethylpyrrolyl moiety at position 2. This compound is commercially available at high purity (95%+) for research applications, with suppliers such as Matrix Scientific and Crysdot offering it at prices ranging from $401–$594 per gram .

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXQHHHAWWSSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,5-dimethylpyrrole with a suitable pyrimidine precursor. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The pyrrole moiety can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyrroles, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antitubercular agent.

Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mécanisme D'action

The mechanism of action of 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound . The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Compounds

The following table summarizes key structural and functional differences between 5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine and related pyrimidine derivatives:

Key Findings:

Substituent Diversity and Biological Activity: Bromacil (herbicide) and metoprine (enzyme inhibitor) demonstrate how substituent variations dictate biological function. Bromacil’s 3-(1-methylpropyl) group enhances soil persistence , while metoprine’s dichlorophenyl and diamino groups enable binding to folate reductase . The target compound’s 2,5-dimethylpyrrolyl group may influence lipophilicity or π-π stacking interactions, though its specific activity remains uncharacterized.

Structural Isomerism :

- The compound 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine shares the same molecular formula and weight as the target compound but differs in substitution pattern (cyclopentyl-pyrrolo fused ring vs. discrete pyrrolyl group). This structural isomerism could significantly alter solubility, bioavailability, or target binding .

Crystallographic Insights :

- Compounds like 4,6-dichloro-5-methoxypyrimidine exhibit intermolecular halogen bonding (Cl···N interactions) in crystal structures, stabilizing 3D frameworks . Similar interactions may occur in the target compound, influencing its solid-state properties or co-crystallization behavior.

Synthetic and Analytical Relevance :

- The use of SHELXL for small-molecule refinement (as seen in related pyrimidines) suggests that the target compound’s structure could be resolved using similar crystallographic methods . Tools like Mercury CSD facilitate visualization of packing patterns and void spaces, aiding in property prediction .

Notes

- Commercial Viability : The target compound is priced significantly higher than bromacil or metoprine, likely due to its niche research applications and complex synthesis .

- Data Limitations : Direct biological or pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

- Stereoelectronic Effects : The electron-withdrawing bromine and chlorine substituents may enhance electrophilicity at the pyrimidine core, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Activité Biologique

5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine (CAS: 1013099-50-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This compound's unique structural features contribute to its interaction with biological targets, making it a subject of interest in drug design and discovery.

The molecular formula of the compound is CHBrClN with a molecular weight of approximately 300.58 g/mol. The compound exhibits a high purity level of 95% or more, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 300.58 g/mol |

| CAS Number | 1013099-50-7 |

| Purity | ≥95% |

Biological Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).

Anticancer Activity

-

Cell Viability Assays : The compound's cytotoxicity was assessed using the MTT assay, revealing IC values indicative of its potency against several cancer cell lines:

- A549 Cell Line : IC = 36.12 µM

- HeLa Cell Line : IC = 0.71 µM

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, disrupting cellular processes and leading to cell death. Morphological changes observed in treated cells support this mechanism.

- Molecular Docking Studies : Docking studies against key proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) suggest that the compound may inhibit these pathways, further contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the compound's potential:

Study 1: Antitumor Activity Evaluation

In a study by Xia et al., the synthesized derivatives of similar pyrimidine compounds showed significant antitumor activity with IC values ranging from 0.04 to 49.85 µM against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance biological activity .

Study 2: Structure-Activity Relationship

Research conducted on substituted analogues demonstrated that modifications at specific positions on the pyrimidine ring could significantly improve anticancer efficacy. For instance, derivatives with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.